molecular formula C18H22N4O2 B2426533 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone CAS No. 2380097-31-2

1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone

Cat. No. B2426533
CAS RN: 2380097-31-2
M. Wt: 326.4
InChI Key: SZIWTEHXCYSPHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyridine-based molecule that has a piperidine ring and an ethanone group attached to it. In

Scientific Research Applications

1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, this compound has been shown to have a high affinity for several neurotransmitter receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor.

Mechanism Of Action

The exact mechanism of action of 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone is not fully understood. However, it is believed that this compound exerts its effects by modulating the activity of several enzymes and neurotransmitter receptors in the brain. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. Additionally, this compound has been shown to have a high affinity for several neurotransmitter receptors, including the dopamine D2 receptor and the serotonin 5-HT1A receptor. In vivo studies have demonstrated that this compound has neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone in lab experiments is its potent inhibitory activity against several enzymes and its high affinity for several neurotransmitter receptors. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase the cost of experimentation.

Future Directions

There are several future directions for the study of 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone. One potential direction is the further exploration of its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various enzymes and neurotransmitter receptors. Finally, the development of more efficient and cost-effective synthesis methods for this compound may increase its availability and facilitate further research.

Synthesis Methods

The synthesis of 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone involves a multistep process that includes the reaction of pyridine-3-carboxaldehyde with 5-ethyl-2-hydroxypyrimidine, followed by the addition of piperidine and ethyl chloroacetate. The resulting compound is then subjected to various purification steps to obtain the final product.

properties

IUPAC Name

1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-2-14-12-20-18(21-13-14)24-16-5-8-22(9-6-16)17(23)10-15-4-3-7-19-11-15/h3-4,7,11-13,16H,2,5-6,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZIWTEHXCYSPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(5-Ethylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-(pyridin-3-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.